SJ572403

Description

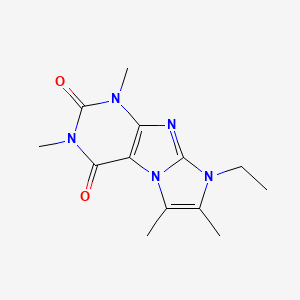

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-6-17-7(2)8(3)18-9-10(14-12(17)18)15(4)13(20)16(5)11(9)19/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJLETUKWLALKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Function and Characterization of SJ572403, an Inhibitor of the Intrinsically Disordered Protein p27(Kip1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ572403 is a small molecule inhibitor of the intrinsically disordered protein (IDP) p27(Kip1), a critical regulator of cell cycle progression.[1] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound. It is intended to serve as a resource for researchers in oncology, cell biology, and drug discovery who are interested in targeting IDPs. This document details the biochemical and biophysical methodologies used to characterize the interaction of this compound with p27 and its effect on the p27-Cdk2/cyclin A signaling axis.

Introduction to p27(Kip1) and Its Role in Cell Cycle Regulation

The protein p27(Kip1) is a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors. It plays a pivotal role in preventing the progression of the cell cycle from the G1 to the S phase.[2][3] As an intrinsically disordered protein, p27 lacks a stable tertiary structure in its unbound state.[1] However, upon binding to its target, the Cdk2/cyclin A complex, the kinase inhibitory domain (KID) of p27 (p27-KID) folds into a structured conformation, effectively inhibiting the kinase activity of Cdk2 and halting the cell cycle.[1] Dysregulation of p27 function is a common feature in many human cancers, making it an attractive target for therapeutic intervention.

This compound: A Small Molecule Inhibitor of p27(Kip1)

This compound was identified through a nuclear magnetic resonance (NMR)-based screening of a fragment library for compounds that bind to the disordered p27-KID. It represents a proof-of-principle for the feasibility of targeting IDPs with small molecules.

Mechanism of Action

This compound functions by binding directly to the p27-KID. This interaction sequesters p27 in a conformation that is incapable of binding to and inhibiting the Cdk2/cyclin A complex. By preventing the formation of the inhibitory p27/Cdk2/cyclin A ternary complex, this compound partially restores the kinase activity of Cdk2, thereby promoting cell cycle progression. The primary effect of this compound is the displacement of the D2 subdomain of p27 from Cdk2/cyclin A.

Quantitative Data for this compound

The following table summarizes the available quantitative data for the interaction of this compound with the kinase inhibitory domain of p27.

| Parameter | Value | Method | Target |

| Dissociation Constant (Kd) | 2.2 ± 0.3 mM | 2D 1H-15N HSQC NMR Titration | p27-KID |

Note: As of the latest available data, a specific IC50 value for the restoration of Cdk2/cyclin A kinase activity by this compound in the presence of p27 has not been published. The provided Kd value reflects the binding affinity of this compound to the isolated kinase inhibitory domain of p27.

Experimental Protocols

Recombinant Expression and Purification of 15N-labeled p27-KID in E. coli

This protocol describes the expression and purification of the N-terminal kinase inhibitory domain of human p27 (residues 25-93) for use in NMR binding studies.

4.1.1. Expression

-

Transform E. coli BL21(DE3) cells with a plasmid encoding for GST-tagged human p27-KID.

-

Grow a starter culture in LB medium with the appropriate antibiotic at 37°C overnight.

-

Inoculate a larger volume of M9 minimal medium containing 15NH4Cl as the sole nitrogen source with the starter culture.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Continue to grow the culture at 25°C for 4-6 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

4.1.2. Purification

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a glutathione-Sepharose affinity column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM DTT).

-

Elute the GST-p27-KID protein with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10 mM reduced glutathione).

-

Cleave the GST tag by incubating the eluted protein with thrombin at room temperature for 2 hours.

-

Further purify the p27-KID protein using size-exclusion chromatography on a Superdex 75 column equilibrated with NMR buffer (20 mM MES pH 6.5, 50 mM NaCl, 1 mM DTT).

-

Pool the fractions containing pure p27-KID, concentrate, and store at -80°C.

2D 1H-15N HSQC NMR Titration for this compound and p27-KID

This protocol details the method used to determine the binding affinity of this compound to p27-KID.

-

Prepare a stock solution of 15N-labeled p27-KID at a concentration of 100 µM in NMR buffer (20 mM MES pH 6.5, 50 mM NaCl, 1 mM DTT) containing 10% D2O.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO-d6).

-

Acquire a reference 2D 1H-15N HSQC spectrum of the p27-KID sample.

-

Perform a sixteen-point titration by adding increasing concentrations of this compound to the p27-KID sample.

-

Acquire a 2D 1H-15N HSQC spectrum at each titration point.

-

All NMR experiments should be performed on a spectrometer operating at a proton frequency of 600 MHz or higher, equipped with a cryogenic probe.

-

Process the spectra using appropriate software (e.g., TopSpin).

-

Analyze the chemical shift perturbations (CSPs) of the p27-KID backbone amide resonances as a function of the this compound concentration.

-

Calculate the dissociation constant (Kd) by fitting the CSP data to a one-site binding model.

In Vitro Cdk2/Cyclin A Kinase Assay

This protocol can be used to assess the functional effect of this compound on the inhibition of Cdk2/cyclin A by p27.

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

-

In a 384-well plate, add the following components in order:

-

Inhibitor (this compound) or vehicle (DMSO).

-

p27 protein (at a concentration sufficient to inhibit Cdk2/cyclin A).

-

Cdk2/cyclin A enzyme.

-

Substrate/ATP mix (e.g., a specific peptide substrate and ATP).

-

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

-

ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Radiometric Assay: This involves using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to a control reaction without p27.

-

Plot the kinase activity as a function of the this compound concentration to determine the IC50 value for the restoration of kinase activity.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in the p27-Cdk2/cyclin A pathway.

Experimental Workflow

Caption: Workflow for discovery and characterization of p27 inhibitors.

Conclusion and Future Directions

This compound serves as a seminal example of a small molecule that can functionally modulate an intrinsically disordered protein. The methodologies outlined in this guide provide a framework for the discovery and characterization of similar molecules targeting other IDPs, which have historically been considered "undruggable." Future research in this area will likely focus on improving the potency and specificity of p27 inhibitors, as well as exploring their therapeutic potential in various cancer models. The continued development of biophysical techniques, such as advanced NMR spectroscopy and computational modeling, will be crucial in advancing the field of IDP-targeted drug discovery.

References

SJ572403: A Small-Molecule Inhibitor of the Intrinsically Disordered Protein p27Kip1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27) is a critical regulator of cell cycle progression, primarily through its inhibition of CDK2/cyclin A and CDK2/cyclin E complexes. Its dysregulation is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target. However, as an intrinsically disordered protein (IDP), p27 has been a challenging target for small-molecule drug discovery. This technical guide provides a comprehensive overview of SJ572403, a novel small-molecule inhibitor that directly targets p27. We will delve into its mechanism of action, present key quantitative data, detail the experimental protocols used for its characterization, and visualize the relevant biological pathways. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development who are interested in the therapeutic potential of targeting p27.

Introduction to p27Kip1

p27Kip1 is a member of the Cip/Kip family of CDK inhibitors that plays a pivotal role in regulating the transition from the G1 to the S phase of the cell cycle.[1] By binding to and inhibiting the kinase activity of CDK2/cyclin complexes, p27 prevents the phosphorylation of key substrates required for DNA replication, effectively halting cell cycle progression.[1] The activity and stability of p27 are tightly regulated by post-translational modifications, including phosphorylation and ubiquitination. Phosphorylation of p27 on specific residues can alter its subcellular localization and mark it for degradation by the proteasome, primarily through the SCF (Skp2) and KPC ubiquitin ligase complexes.[2][3]

This compound: A Novel p27Kip1 Inhibitor

This compound is a small molecule identified to bind directly to the kinase inhibitory domain (KID) of p27.[4] Unlike traditional kinase inhibitors that target the ATP-binding pocket of CDKs, this compound acts on the intrinsically disordered p27 protein itself.

Mechanism of Action

This compound binds to a region within the p27-KID that is rich in aromatic amino acid residues. This binding event sequesters p27 in a conformation that is incompetent to bind and inhibit the CDK2/cyclin A complex. Consequently, the inhibitory hold of p27 on CDK2/cyclin A is released, leading to a partial restoration of CDK2 kinase activity.

Quantitative Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with p27Kip1 and its effect on the p27-CDK2/cyclin A complex.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 2.2 ± 0.3 mM | NMR Spectroscopy | |

| IC50 | 475 ± 67 µM | Fluorescence Anisotropy |

-

Kd: The dissociation constant for the binding of this compound to the kinase inhibitory domain (KID) of p27.

-

IC50: The concentration of this compound required to displace 50% of fluorescently labeled p27-D2 from the CDK2/cyclin A complex.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Affinity Determination

Principle: NMR spectroscopy is a powerful technique to study protein-ligand interactions at atomic resolution. Chemical shift perturbation (CSP) analysis is used to monitor the changes in the chemical environment of specific amino acid residues in the protein upon ligand binding. By titrating a labeled protein with a ligand and monitoring the changes in the NMR spectrum, the binding affinity (Kd) can be determined.

Protocol:

-

Protein Expression and Purification: Express and purify 15N-labeled p27-KID (kinase inhibitory domain) using standard molecular biology techniques.

-

Sample Preparation: Prepare a 100 µM solution of 15N-p27-KID in a suitable NMR buffer (e.g., phosphate-buffered saline, pH 7.4) containing 10% D2O.

-

NMR Data Acquisition: Acquire a series of 2D 1H-15N HSQC spectra of the 15N-p27-KID sample at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer.

-

Titration: Prepare a concentrated stock solution of this compound in the same NMR buffer. Perform a sixteen-point titration by adding increasing concentrations of this compound to the 15N-p27-KID sample. Acquire a 2D 1H-15N HSQC spectrum at each titration point.

-

Data Analysis: Process the NMR spectra using appropriate software (e.g., Topspin, CARA). Identify the assigned amide cross-peaks in the 1H-15N HSQC spectra and monitor their chemical shift changes upon addition of this compound. Calculate the combined 1H and 15N chemical shift perturbations (CSPs) for each residue. Fit the binding isotherms of residues showing significant CSPs to a suitable binding model to determine the dissociation constant (Kd).

Fluorescence Anisotropy for p27 Displacement Assay

Principle: Fluorescence anisotropy (or fluorescence polarization) is a technique that measures the rotational diffusion of a fluorescently labeled molecule. A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low anisotropy. When it binds to a much larger molecule, its rotation is slowed, leading to an increase in anisotropy. This principle can be used to monitor the displacement of a fluorescently labeled p27 fragment from the CDK2/cyclin A complex by a competitive inhibitor like this compound.

Protocol:

-

Reagent Preparation:

-

Prepare a fluorescently labeled p27 fragment (e.g., p27-D2-FL, labeled with Alexa Fluor 488).

-

Prepare purified CDK2/cyclin A complex.

-

Prepare a stock solution of this compound.

-

-

Binding Reaction: In a suitable assay buffer, mix 20 nM of p27-D2-FL with 300 nM of CDK2/cyclin A to form the complex. This will result in a high initial fluorescence anisotropy value.

-

Displacement Titration: Add increasing concentrations of this compound (e.g., from 0 to 3 mM) to the pre-formed complex.

-

Measurement: After an appropriate incubation period to reach equilibrium, measure the fluorescence anisotropy at each this compound concentration using a suitable plate reader equipped with polarization filters.

-

Data Analysis: Plot the fluorescence anisotropy values against the logarithm of the this compound concentration. Fit the resulting dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

CDK2 Kinase Activity Assay

Principle: The restoration of CDK2 kinase activity upon the addition of this compound can be measured using a kinase assay. This typically involves incubating the CDK2/cyclin A complex, inhibited by p27, with a known CDK2 substrate (e.g., Histone H1) and radiolabeled ATP ([γ-32P]ATP). The incorporation of the radiolabeled phosphate into the substrate is then quantified as a measure of kinase activity. Alternatively, non-radioactive methods using ADP-Glo™ Kinase Assay can be employed, which measures the amount of ADP produced in the kinase reaction.

Protocol (using ADP-Glo™ Kinase Assay):

-

Reaction Setup: In a 384-well plate, set up the following reaction components in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT):

-

Purified CDK2/cyclin E1 complex (or CDK2/cyclin A).

-

p27Kip1 at a concentration sufficient to inhibit the kinase activity.

-

Varying concentrations of this compound.

-

A suitable CDK2 substrate (e.g., a peptide substrate) and ATP.

-

-

Kinase Reaction: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the CDK2 kinase activity.

-

Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the extent of kinase activity restoration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the p27Kip1 signaling pathway and the experimental workflow for identifying and characterizing this compound.

Conclusion

This compound represents a promising starting point for the development of a novel class of anticancer therapeutics that target the intrinsically disordered protein p27Kip1. By directly binding to p27 and preventing its interaction with CDK2/cyclin A, this compound can partially restore the activity of this key cell cycle kinase. The data and protocols presented in this guide provide a solid foundation for further research into the optimization of this compound and the exploration of its therapeutic potential. Future studies should focus on improving the binding affinity and cell permeability of this compound analogs, as well as evaluating their efficacy and safety in preclinical cancer models. The continued investigation of small-molecule modulators of intrinsically disordered proteins like p27 holds great promise for the future of cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytoplasmic ubiquitin ligase KPC regulates proteolysis of p27(Kip1) at G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Small Molecules that Inhibit the Disordered Protein, p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Role of SJ572403 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of SJ572403, a small molecule modulator of the cell cycle inhibitor p27Kip1. By directly binding to p27Kip1, this compound provides a novel approach to manipulate cell cycle progression, offering potential therapeutic avenues in oncology and other proliferative disorders. This document details the underlying signaling pathways, provides quantitative binding data, and outlines key experimental protocols for studying the effects of this compound.

Introduction to this compound and its Target: p27Kip1

The cell cycle is a tightly regulated process controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their inhibitors (CKIs). Dysregulation of this machinery is a hallmark of cancer. p27Kip1 (also known as CDKN1B) is an intrinsically disordered protein and a key member of the Cip/Kip family of CKIs. It plays a crucial role in preventing the progression from the G1 to the S phase of the cell cycle by binding to and inhibiting the activity of Cyclin E-CDK2 and Cyclin A-CDK2 complexes.

This compound is a small molecule identified through screening for compounds that bind to the N-terminal kinase-inhibitory domain (KID) of p27Kip1.[1] Its interaction with p27Kip1 leads to a unique mechanism of action that ultimately promotes CDK2 activity, thereby facilitating cell cycle progression.

Mechanism of Action: Sequestration of p27Kip1

This compound directly targets the kinase-inhibitory domain of p27Kip1. Specifically, it binds to the D2 subdomain of p27-KID, which is the region responsible for interacting with and inhibiting CDK2.[1] This binding event has a profound functional consequence: this compound sequesters p27-D2, preventing it from binding to the Cdk2/cyclin A complex.[1]

By disrupting the p27-Cdk2/cyclin A interaction, this compound effectively alleviates the inhibitory constraint on Cdk2. The now-active Cdk2/cyclin A complex can phosphorylate its downstream targets, such as the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the subsequent expression of genes required for S-phase entry. This ultimately results in the promotion of cell cycle progression.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data

The binding affinity of this compound for p27Kip1 and the affinity of the p27-D2 domain for the Cdk2/cyclin A complex have been determined experimentally.

| Interacting Molecules | Dissociation Constant (Kd) | Method |

| This compound and p27-KID | 2.2 ± 0.3 mM | 2D 1H-15N HSQC NMR Titration |

| p27-D2 and Cdk2/cyclin A | 73 ± 8 nM | Fluorescence Anisotropy |

Table 1: Experimentally determined binding affinities.[1]

Experimental Protocols

Determination of this compound Binding Affinity to p27-KID by NMR Spectroscopy

This protocol describes the method used to determine the dissociation constant (Kd) of this compound for the kinase-inhibitory domain of p27Kip1.[1]

Materials:

-

15N-labeled p27-KID protein

-

This compound

-

NMR buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM DTT)

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of 15N-labeled p27-KID at a concentration of 100 µM in NMR buffer.

-

Prepare a high-concentration stock solution of this compound in a compatible solvent (e.g., DMSO-d6) that is miscible with the NMR buffer.

-

Acquire a baseline 2D 1H-15N HSQC spectrum of the 15N-p27-KID sample.

-

Perform a sixteen-point titration by adding increasing concentrations of this compound to the p27-KID sample.

-

After each addition of this compound, acquire a 2D 1H-15N HSQC spectrum.

-

Monitor the chemical shift perturbations (CSPs) of specific resonances in the p27-KID spectrum as a function of this compound concentration.

-

Fit the binding isotherms of the observed CSPs to a suitable binding model to calculate the dissociation constant (Kd).

Cdk2 Kinase Activity Assay

This protocol outlines a general method to assess the effect of this compound on the kinase activity of the Cdk2/cyclin A complex in the presence of p27.

Materials:

-

Active Cdk2/cyclin A complex

-

p27-D2 fragment

-

This compound

-

Histone H1 (as substrate)

-

Kinase assay buffer (e.g., 40 mM MOPS pH 7.0, 1 mM EDTA)

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 200 pM Cdk2/cyclin A complex and 200 nM p27-D2 in kinase assay buffer.

-

Add varying concentrations of this compound (e.g., from 10 µM to 3 mM) to the reaction mixture. As a control, prepare a set of reactions with varying concentrations of this compound but without p27-D2 to assess the direct effect of the compound on Cdk2 activity.

-

Add Histone H1 to a final concentration of 0.1 mg/ml.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for 10 minutes with constant agitation.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a 2cm x 2cm square of P81 phosphocellulose paper.

-

Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Wash the squares once with acetone for 5 minutes.

-

Transfer the dried P81 squares to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the kinase activity relative to control conditions.

Experimental Workflow

The following diagram outlines the general workflow for investigating the role of this compound in cell cycle regulation.

Conclusion

This compound represents a promising chemical tool for the study of cell cycle regulation and a potential starting point for the development of novel therapeutics. Its unique mechanism of inhibiting the inhibitor, p27Kip1, by direct binding and sequestration offers a new strategy to modulate CDK activity. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the biological effects and therapeutic potential of this compound and similar molecules.

References

The Emergence of SJ572403: A Small Molecule Modulator of the Intrinsically Disordered Protein p27Kip1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intrinsically disordered proteins (IDPs) represent a significant portion of the eukaryotic proteome and are characterized by a lack of stable tertiary structure under physiological conditions.[1][2] Their inherent flexibility and conformational heterogeneity have traditionally rendered them challenging targets for structure-based drug design.[3] However, the discovery of small molecules capable of specifically interacting with IDPs is opening new avenues for therapeutic intervention in a host of diseases, including cancer and neurodegeneration, where IDPs are frequently dysregulated.[3] This technical guide focuses on SJ572403, a small molecule identified through NMR-based screening that targets the intrinsically disordered cell cycle regulator, p27Kip1 (p27).[4] We will delve into the effects of this compound on p27, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Targeting a Disordered State

This compound was identified as a small molecule that binds to the kinase inhibitory domain (KID) of p27, specifically to a region designated as p27-D2. The p27 protein is entirely disordered in its free state, but its N-terminal KID folds upon binding to and inhibiting cyclin-dependent kinase 2 (Cdk2)/cyclin A complexes, thereby halting cell cycle progression. This compound binds to transient, temporally stable pockets within the disordered p27-D2 region that are rich in aromatic residues. This interaction sequesters p27 in a conformation that is incapable of binding to and inhibiting the Cdk2/cyclin A complex. Consequently, the primary effect of this compound is the displacement of p27 from the kinase complex, leading to a partial restoration of Cdk2 activity and promoting cell cycle progression.

Interestingly, subsequent research has led to the development of elaborated analogs of this compound with significantly increased affinity for p27. These more potent compounds were found to induce the formation of soluble, disordered oligomers of p27, suggesting that sequestration into such oligomers could be a novel therapeutic strategy for targeting disease-associated IDPs.

Quantitative Data Summary

The interaction between this compound and its analogs with p27Kip1 has been characterized using various biophysical techniques. The key quantitative data are summarized in the tables below for easy comparison.

| Compound | Target Protein | Method | Dissociation Constant (Kd) | Reference |

| This compound | p27-KID | NMR Titration | 2.2 ± 0.3 mM | |

| SJ572710 | p27-KID | NMR Titration | 4.8 ± 1.3 mM | |

| SJ757 (analog) | p27-KID | NMR CSP | 140 ± 80 µM | |

| SJ757 (analog) | p27-KID | NMR I/I0 data | 57 ± 19 µM |

Table 1: Binding Affinities of this compound and Related Compounds to p27Kip1.

| Compound | Target Complex | Method | IC50 | Reference |

| p27-D2 | Cdk2/cyclin A | Kinase Activity Assay | 152 ± 39 nM |

Table 2: Inhibitory Concentration of p27-D2 on Cdk2/cyclin A Kinase Activity.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between this compound and p27.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Affinity

This protocol outlines the general steps for determining the dissociation constant (Kd) of a small molecule to an IDP using 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR titrations.

Objective: To measure the binding affinity of this compound to 15N-labeled p27-KID.

Materials:

-

15N-labeled p27-KID protein

-

This compound compound

-

NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5)

-

D2O

-

NMR tubes

Procedure:

-

Protein Preparation: Express and purify 15N-labeled p27-KID using standard molecular biology techniques. Dialyze the purified protein into the NMR buffer.

-

Sample Preparation: Prepare a stock solution of 15N-p27-KID at a constant concentration (e.g., 100 µM) in NMR buffer containing 10% D2O. Prepare a high-concentration stock solution of this compound in the same NMR buffer.

-

NMR Titration:

-

Acquire a baseline 2D 1H-15N HSQC spectrum of the 15N-p27-KID sample.

-

Perform a sixteen-point titration by adding increasing amounts of the this compound stock solution to the protein sample.

-

After each addition of this compound, gently mix the sample and allow it to equilibrate before acquiring another 2D 1H-15N HSQC spectrum.

-

-

Data Analysis:

-

Process and analyze the series of HSQC spectra.

-

Monitor the chemical shift perturbations (CSPs) of specific resonances of p27-KID upon addition of this compound.

-

Fit the binding isotherms of the CSPs as a function of the ligand concentration to a suitable binding model to determine the dissociation constant (Kd).

-

Fluorescence Anisotropy (FA) for Displacement Assay

This protocol describes how to use fluorescence anisotropy to demonstrate the displacement of a fluorescently labeled p27 fragment from the Cdk2/cyclin A complex by a small molecule inhibitor.

Objective: To show that this compound can displace p27-D2 from the Cdk2/cyclin A complex.

Materials:

-

Fluorescently labeled p27-D2 (e.g., with fluorescein)

-

Cdk2/cyclin A complex

-

This compound compound

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Complex Formation: In a microplate well, mix the fluorescently labeled p27-D2 with the Cdk2/cyclin A complex in the assay buffer. Allow the components to incubate and form a stable complex, which will result in a high fluorescence anisotropy value.

-

Inhibitor Addition: Add increasing concentrations of this compound to the wells containing the pre-formed complex.

-

Incubation and Measurement: Incubate the plate for a set period to allow the displacement reaction to reach equilibrium. Measure the fluorescence anisotropy at each concentration of this compound.

-

Data Analysis: A decrease in fluorescence anisotropy indicates the displacement of the fluorescently labeled p27-D2 from the larger Cdk2/cyclin A complex. Plot the change in anisotropy as a function of the this compound concentration to determine the extent of displacement.

Kinase Activity Assay

This protocol details a method to measure the effect of this compound on the kinase activity of Cdk2/cyclin A in the presence of the p27 inhibitor.

Objective: To determine if this compound can restore the kinase activity of Cdk2/cyclin A by inhibiting p27.

Materials:

-

Cdk2/cyclin A enzyme

-

p27-D2 protein

-

This compound compound

-

Kinase substrate (e.g., Histone H1)

-

[γ-32P]ATP

-

Kinase reaction buffer

-

SDS-PAGE equipment

-

Phosphorimager

Procedure:

-

Inhibition of Kinase: Pre-incubate the Cdk2/cyclin A enzyme with an inhibitory concentration of p27-D2 (e.g., its IC50 value).

-

Addition of Test Compound: Add varying concentrations of this compound to the inhibited kinase reaction.

-

Kinase Reaction: Initiate the kinase reaction by adding the substrate (e.g., Histone H1) and [γ-32P]ATP. Allow the reaction to proceed for a specific time at an optimal temperature.

-

Quenching and Separation: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE.

-

Detection and Analysis: Dry the gel and expose it to a phosphor screen. Quantify the amount of phosphorylated substrate using a phosphorimager. An increase in substrate phosphorylation in the presence of this compound indicates a restoration of kinase activity.

Signaling Pathways and Experimental Workflows

The interaction of this compound with p27 primarily impacts the cell cycle regulation pathway. The following diagrams illustrate the mechanism of action and a typical experimental workflow for identifying and characterizing small molecule binders of IDPs.

Caption: Mechanism of action of this compound on the p27-Cdk2/cyclin A pathway.

Caption: Experimental workflow for identifying and optimizing small molecule inhibitors of IDPs.

Conclusion and Future Directions

The discovery and characterization of this compound and its more potent analogs provide compelling proof-of-principle that intrinsically disordered proteins are indeed druggable targets. The mechanism of action, involving the sequestration of a disordered protein in a non-functional conformation, represents a paradigm shift from traditional structure-based drug design. Future research in this area will likely focus on several key aspects:

-

Improving Affinity and Specificity: While significant improvements in binding affinity have been achieved, further medicinal chemistry efforts are needed to develop compounds with drug-like potency and specificity.

-

Exploring the Oligomerization Strategy: The finding that elaborated analogs induce p27 oligomerization opens up a new therapeutic strategy. Understanding the structural and functional consequences of this induced oligomerization will be crucial.

-

Expanding to Other IDP Targets: The methodologies and principles established through the study of this compound and p27 can be applied to other disease-relevant IDPs, such as Tau in Alzheimer's disease or c-Myc in cancer.

References

- 1. Characterization of the Binding of Small Molecules to Intrinsically Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disordered proteins interact with the chemical environment to tune their protective function during drying [elifesciences.org]

- 3. Small molecule sequestration of the intrinsically disordered protein, p27Kip1, within soluble oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Small Molecules that Inhibit the Disordered Protein, p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Characterization of SJ572403, an Inhibitor of the Disordered Protein p27Kip1

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ572403 is a novel small molecule identified as a direct binder and inhibitor of the intrinsically disordered protein p27Kip1 (p27), a critical negative regulator of the cell cycle. This document provides a comprehensive technical overview of the discovery, characterization, and mechanism of action of this compound. Through a combination of nuclear magnetic resonance spectroscopy, fluorescence anisotropy, and kinase activity assays, this compound has been shown to bind to the kinase-inhibitory domain of p27, leading to the displacement of p27 from the Cyclin-dependent kinase 2 (Cdk2)/Cyclin A complex and subsequent partial restoration of Cdk2 kinase activity. This guide details the experimental methodologies, presents key quantitative data, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

The intrinsically disordered protein p27Kip1 is a key tumor suppressor that regulates cell cycle progression primarily by inhibiting the activity of cyclin-dependent kinases (CDKs), particularly Cdk2/Cyclin A and Cdk2/Cyclin E complexes. Its disordered nature has historically presented challenges for traditional structure-based drug discovery. This compound emerged from a screening campaign designed to identify small molecules that could directly bind to the disordered kinase-inhibitory domain (KID) of p27 and modulate its function. This document serves as a technical guide to the discovery and characterization of this compound.

Mechanism of Action

This compound exerts its effect by directly binding to the D2 subdomain of the p27 kinase-inhibitory domain (p27-KID). This interaction sequesters p27-D2 in a conformation that is incapable of effectively binding to and inhibiting the Cdk2/Cyclin A complex. The primary consequence of this action is the displacement of p27 from the Cdk2/Cyclin A complex, which alleviates the inhibitory constraint on Cdk2 and leads to a partial restoration of its kinase activity. This mechanism provides a proof-of-principle for inhibiting the function of a disordered protein by targeting it with a small molecule.

Signaling Pathway

The core signaling pathway affected by this compound involves the interaction between p27, Cdk2, and Cyclin A. Under normal conditions, p27 binds to the Cdk2/Cyclin A complex, leading to its inactivation and subsequent cell cycle arrest. This compound disrupts this interaction, promoting cell cycle progression.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various biophysical and biochemical assays used to characterize this compound.

Table 1: Binding Affinity and Displacement Potency

| Parameter | Description | Value | Assay Method |

| Kd (this compound : p27-KID) | Dissociation constant for the binding of this compound to the kinase-inhibitory domain of p27. | 2.2 ± 0.3 mM[1] | 1H-15N HSQC NMR Titration |

| IC50 (Displacement) | Concentration of this compound required to displace 50% of fluorescently labeled p27-D2 from the Cdk2/Cyclin A complex. | 475 ± 67 µM[1] | Fluorescence Anisotropy |

| Kd (p27-D2 : Cdk2/Cyclin A) | Dissociation constant for the binding of the D2 domain of p27 to the Cdk2/Cyclin A complex. | 73 ± 8 nM[1] | Fluorescence Anisotropy |

Table 2: Kinase Activity Modulation

| Parameter | Description | Value | Assay Method |

| p27-D2 Inhibition of Cdk2/Cyclin A | While p27-D2 is a potent inhibitor of Cdk2/Cyclin A, the specific IC50 value from the primary research could not be definitively ascertained from the available literature. However, it is established that p27-D2 is a moderately potent inhibitor of Cdk2/cyclin A. | Not explicitly stated in sources | Kinase Activity Assay |

| Restoration of Cdk2 Activity | This compound partially restores Cdk2 kinase activity by displacing p27-D2. The precise percentage of restoration was not quantified in the reviewed literature. | Partial Restoration | Kinase Activity Assay |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the binding affinity of this compound to p27-KID.

Protocol:

-

Protein Expression and Purification: 15N-labeled p27-KID was expressed in E. coli and purified.

-

Sample Preparation: A 100 µM solution of 15N-p27-KID was prepared in a suitable NMR buffer.[1]

-

Titration: Sixteen-point 2D 1H-15N "in-phase" Heteronuclear Single Quantum Coherence (HSQC) NMR titrations were performed by incrementally adding this compound to the protein sample.[1]

-

Data Acquisition: Spectra were recorded at each titration point.

-

Data Analysis: Chemical shift perturbations of specific resonances in the p27-KID spectrum were monitored and analyzed to generate binding isotherms. The dissociation constant (Kd) was determined by fitting the binding data.

Fluorescence Anisotropy (FA)

Objective: To measure the displacement of p27-D2 from the Cdk2/Cyclin A complex by this compound.

Protocol:

-

Protein Labeling: A single-cysteine mutant of p27-D2 (R93C) was labeled with Alexa Fluor 488 to create p27-D2-FL.

-

Assay Setup: A solution containing 20 nM p27-D2-FL and 300 nM Cdk2/Cyclin A was prepared in a suitable assay buffer.

-

Titration: this compound was titrated into the protein complex solution over a concentration range of 0–3 mM.

-

Measurement: Fluorescence anisotropy values were measured at each concentration of this compound. A decrease in anisotropy indicates the displacement of the larger Cdk2/Cyclin A complex from the fluorescently labeled p27-D2-FL.

-

Data Analysis: The data were plotted as a function of this compound concentration, and the IC50 value was determined by fitting the resulting dose-response curve.

Cdk2 Kinase Activity Assay

Objective: To assess the effect of this compound on the kinase activity of Cdk2/Cyclin A in the presence of the p27-D2 inhibitor.

Protocol:

-

Reaction Mixture: A reaction mixture containing Cdk2/Cyclin A, a suitable substrate (e.g., Histone H1 or a synthetic peptide), and ATP (often radiolabeled, e.g., [γ-32P]ATP) in kinase assay buffer is prepared.

-

Inhibition with p27-D2: The kinase reaction is initiated in the presence of an inhibitory concentration of p27-D2.

-

Effect of this compound: The assay is then performed in the presence of both p27-D2 and varying concentrations of this compound to measure the restoration of kinase activity.

-

Detection: The phosphorylation of the substrate is quantified, typically by measuring the incorporation of the radiolabel.

-

Data Analysis: Kinase activity is calculated and compared across different conditions to determine the extent of inhibition by p27-D2 and the degree of activity restoration by this compound.

Preclinical Data

As of the latest available information, comprehensive in vivo efficacy, pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion), and detailed cytotoxicity profiling for this compound have not been published in the peer-reviewed literature. Further studies are required to evaluate the therapeutic potential and safety profile of this compound in preclinical models.

Conclusion

This compound represents a significant advancement in the field of targeting intrinsically disordered proteins. Its discovery and characterization have provided a valuable chemical tool to probe the function of p27Kip1 and have validated the concept of inhibiting disordered proteins with small molecules. The data presented in this guide underscore the direct binding of this compound to p27 and its ability to modulate the p27-Cdk2/Cyclin A interaction, thereby restoring kinase activity. While the affinity of this compound is modest, it serves as a crucial starting point for the development of more potent and specific inhibitors of p27 for potential therapeutic applications. Future work will need to focus on optimizing the potency and pharmacokinetic properties of this compound class and evaluating its efficacy and safety in preclinical models of diseases characterized by p27 dysregulation, such as cancer.

References

The Dual Impact of SJ572403 on the Cdk2/Cyclin A Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclin-dependent kinase 2 (Cdk2)/cyclin A complex is a critical regulator of the cell cycle, particularly during the S and G2 phases. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the small molecule SJ572403 and its multifaceted interaction with the Cdk2/cyclin A complex. This compound exhibits a unique dual mechanism of action: it can indirectly activate the complex by displacing the endogenous inhibitor p27, and it can also directly inhibit the kinase activity of the complex. This document outlines the quantitative data, experimental methodologies, and signaling pathways associated with this compound's impact on Cdk2/cyclin A.

Data Presentation

The following tables summarize the key quantitative data regarding the interactions of this compound and p27 with the Cdk2/cyclin A complex.

Table 1: Inhibition of Cdk2/Cyclin A by p27-D2

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| p27-D2 | Cdk2/cyclin A | Kinase Assay | 152 ± 39 | [1] |

Table 2: Displacement of p27-D2 from Cdk2/Cyclin A by this compound

| Compound | Effect | Assay Type | IC50 (µM) | Reference |

| This compound | Displacement of p27-D2 from Cdk2/cyclin A complex | Fluorescence Anisotropy | 475 ± 67 |

Table 3: Direct Inhibition of Cdk2/Cyclin A by this compound

| Compound | Target | Effect | Quantitative Data | Reference |

| This compound | Cdk2/cyclin A | Direct Inhibition | Not Available | [1] |

Note: While the primary literature confirms the direct inhibition of Cdk2/cyclin A by this compound in the absence of p27, a specific IC50 value has not been reported in the reviewed literature. The observed effect was a concentration-dependent decrease in kinase activity[1].

Signaling Pathways and Mechanisms of Action

The interaction of this compound with the Cdk2/cyclin A complex is best understood in the context of the natural regulation of this kinase by the inhibitor p27.

As depicted in Figure 1, p27 binds to the active Cdk2/cyclin A complex, leading to its inactivation and halting cell cycle progression. This compound can intervene in this process in two ways:

-

Displacement of p27: this compound binds to the D2 domain of p27, causing its dissociation from the Cdk2/cyclin A complex. This restores the kinase activity of Cdk2/cyclin A, allowing it to phosphorylate its substrates.

-

Direct Inhibition: In the absence of p27, this compound can directly interact with the Cdk2/cyclin A complex and inhibit its kinase activity. The exact binding site and mechanism of this direct inhibition require further investigation.

Experimental Protocols

The following sections detail the methodologies used to characterize the impact of this compound on the Cdk2/cyclin A complex.

Cdk2/Cyclin A Kinase Activity Assay

This assay is used to measure the enzymatic activity of the Cdk2/cyclin A complex and the effect of inhibitors.

Materials:

-

Active Cdk2/cyclin A enzyme

-

Histone H1 (substrate)

-

ATP

-

This compound and/or p27-D2

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Multi-well plates (e.g., 384-well)

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the inhibitor (this compound or p27-D2) in kinase buffer. Prepare a master mix containing Cdk2/cyclin A and Histone H1 in kinase buffer.

-

Reaction Setup: To the wells of a multi-well plate, add the inhibitor dilutions. For experiments investigating the displacement of p27, a fixed concentration of p27-D2 is pre-incubated with the Cdk2/cyclin A complex before the addition of this compound.

-

Initiation: Initiate the kinase reaction by adding the ATP solution to each well. The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination and Detection:

-

Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Anisotropy (FA) Assay for p27 Displacement

This assay is used to quantify the displacement of a fluorescently labeled p27 fragment from the Cdk2/cyclin A complex by a competing compound like this compound.

Materials:

-

Fluorescently labeled p27-D2 (e.g., with Alexa Fluor 488)

-

Cdk2/cyclin A

-

This compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume multi-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation: Prepare a solution of the fluorescently labeled p27-D2 and Cdk2/cyclin A in the assay buffer. Prepare serial dilutions of this compound.

-

Reaction Setup: In the wells of a black multi-well plate, combine the fluorescently labeled p27-D2 and Cdk2/cyclin A. Add the different concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.

-

Data Acquisition: Measure the fluorescence anisotropy of each well using a plate reader.

-

Data Analysis: The decrease in fluorescence anisotropy is proportional to the displacement of the labeled p27-D2. Plot the anisotropy values against the concentration of this compound and fit the data to determine the IC50 for displacement.

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy is employed to identify the binding of small molecules like this compound to proteins, such as p27, and to map the interaction site at an atomic level.

Procedure Outline:

-

Sample Preparation: A sample of ¹⁵N-labeled p27 is prepared in a suitable NMR buffer.

-

Initial Spectrum: A 2D ¹H-¹⁵N HSQC spectrum of the protein alone is acquired. This spectrum provides a unique signal for each backbone amide proton, serving as a fingerprint of the protein's structure and dynamics.

-

Titration: A concentrated stock solution of this compound is incrementally added to the protein sample.

-

Spectral Acquisition: After each addition of the small molecule, another 2D ¹H-¹⁵N HSQC spectrum is recorded.

-

Data Analysis: Changes in the positions (chemical shift perturbations) and intensities of the peaks in the HSQC spectra upon addition of this compound indicate binding. The residues exhibiting the most significant changes are inferred to be at or near the binding site.

Conclusion

This compound presents a complex and intriguing mode of interaction with the Cdk2/cyclin A complex. Its ability to both indirectly activate the kinase by displacing the inhibitor p27 and to directly inhibit its activity highlights the potential for developing novel cancer therapeutics with nuanced mechanisms of action. This technical guide provides a comprehensive overview of the currently available data and methodologies for studying this interaction. Further research is warranted to fully elucidate the structural basis of the direct inhibition of Cdk2/cyclin A by this compound and to explore the therapeutic potential of this dual-activity molecule.

References

In-Depth Technical Guide to the Chemical Properties and Inhibitory Action of SJ572403

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ572403 is a small molecule inhibitor targeting the intrinsically disordered protein p27(Kip1) (p27), a critical regulator of cell cycle progression. By binding to the kinase inhibitory domain (KID) of p27, this compound prevents its interaction with the Cdk2/cyclin A complex, thereby restoring Cdk2 kinase activity and promoting cell cycle progression. This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, and detailed protocols for key experiments utilized in its characterization. The information presented herein is intended to support further research and drug development efforts centered on the modulation of the p27 signaling pathway.

Chemical Properties of this compound

This compound is a synthetic organic compound belonging to the imidazo[2,1-f]purine-dione class. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 8-Ethyl-1,3,6,7-Tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | [1] |

| Synonyms | SJ403, SJ-403, SJ 403, SJ-572403, SJ 572403 | [1] |

| CAS Number | 19970-45-7 | [1][2] |

| Chemical Formula | C13H17N5O2 | [1] |

| Molecular Weight | 275.31 g/mol | |

| Exact Mass | 275.1382 | |

| Purity | >98% (typically ≥99.87%) | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO (12.5 mg/mL, 45.4 mM) | |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of the cell cycle regulatory protein p27(Kip1). p27 is an intrinsically disordered protein that plays a pivotal role in the G1/S checkpoint by binding to and inhibiting the activity of cyclin-dependent kinase 2 (Cdk2)/cyclin complexes, particularly Cdk2/cyclin A.

The primary mechanism of action of this compound involves its direct binding to the kinase inhibitory domain (KID) of p27. This interaction sequesters p27 in a conformation that is incapable of binding to and inhibiting the Cdk2/cyclin A complex. Specifically, this compound displaces the D2 subdomain of p27 from the Cdk2/cyclin A complex, leading to a partial restoration of Cdk2 kinase activity. This, in turn, allows for the phosphorylation of downstream targets of Cdk2, promoting the transition from the G1 to the S phase of the cell cycle.

The following diagram illustrates the signaling pathway of p27 and the inhibitory effect of this compound.

Quantitative Data

The interaction of this compound with p27 and its effect on the p27-Cdk2/cyclin A complex have been quantified through various biophysical and biochemical assays.

Table 1: Binding Affinity and Inhibitory Concentration

| Parameter | Value | Method | Target | Reference |

| Dissociation Constant (Kd) | 2.2 ± 0.3 mM | 2D 1H-15N HSQC NMR Titration | p27-KID | |

| IC50 | 475 ± 67 µM | Fluorescence Anisotropy | Displacement of p27-D2 from Cdk2/cyclin A |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

2D 1H-15N HSQC NMR Titration for Binding Affinity Determination

This protocol describes the determination of the dissociation constant (Kd) of this compound for the kinase inhibitory domain of p27 (p27-KID) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow:

Methodology:

-

Protein Expression and Purification: Express and purify 15N-labeled p27-KID using standard molecular biology techniques.

-

Sample Preparation:

-

Prepare a 100 µM solution of 15N-p27-KID in an appropriate NMR buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, in 90% H2O/10% D2O).

-

Prepare a stock solution of this compound in deuterated DMSO (DMSO-d6).

-

-

NMR Titration:

-

Acquire a reference 2D 1H-15N HSQC spectrum of the 15N-p27-KID solution.

-

Perform a sixteen-point titration by adding small aliquots of the this compound stock solution to the protein sample to achieve final concentrations ranging from 0 to 3 mM. Ensure the final DMSO concentration is kept constant and minimal across all samples.

-

-

Data Acquisition:

-

For each titration point, acquire a 2D 1H-15N HSQC spectrum on an 800 MHz NMR spectrometer.

-

Use acquisition parameters that provide sufficient resolution in both the 1H and 15N dimensions.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., NMRPipe, Sparky).

-

Identify and track the chemical shift perturbations of specific amino acid residues in p27-KID upon the addition of this compound.

-

Calculate the combined chemical shift difference (Δδ) for each affected residue at each ligand concentration.

-

Plot the chemical shift changes as a function of the total ligand concentration to generate binding isotherms.

-

Fit the binding isotherms to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

-

Fluorescence Anisotropy (FA) Displacement Assay

This protocol details the measurement of the IC50 value for the displacement of a fluorescently labeled p27-D2 fragment (p27-D2-FL) from the Cdk2/cyclin A complex by this compound.

Experimental Workflow:

Methodology:

-

Reagent Preparation:

-

Express and purify a single-cysteine mutant of the p27 D2 domain (e.g., R93C).

-

Label the purified p27-D2 with a fluorescent dye (e.g., Alexa Fluor 488) to generate p27-D2-FL.

-

Express and purify the Cdk2/cyclin A complex.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Setup:

-

In a suitable microplate (e.g., a black, low-volume 384-well plate), prepare a reaction mixture containing p27-D2-FL (e.g., 20 nM) and the Cdk2/cyclin A complex (e.g., 300 nM) in an appropriate assay buffer.

-

Add the serially diluted this compound to the wells, covering a concentration range from 0 to 3 mM. Include a control with no this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence anisotropy of each well using a microplate reader equipped with appropriate filters for the chosen fluorophore.

-

-

Data Analysis:

-

Calculate the change in fluorescence anisotropy as a function of the this compound concentration.

-

Plot the anisotropy values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the bound p27-D2-FL.

-

Conclusion

This compound represents a promising starting point for the development of novel therapeutics targeting the p27 pathway. Its ability to directly bind to the disordered p27 protein and modulate its interaction with the Cdk2/cyclin A complex provides a proof-of-principle for targeting such challenging protein classes. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the chemical biology of this compound and to design next-generation inhibitors with improved potency and selectivity.

References

An In-depth Technical Guide to SJ572403 (CAS: 19970-45-7): A Novel Inhibitor of the Intrinsically Disordered Protein p27Kip1

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ572403 is a small molecule inhibitor targeting the intrinsically disordered protein (IDP) p27Kip1, a critical regulator of cell cycle progression. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, relevant quantitative data, detailed experimental protocols, and a visualization of its associated signaling pathway and experimental workflow. This guide is intended to serve as a foundational resource for researchers investigating p27Kip1-mediated cellular processes and for professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound, also known as SJ403, is a synthetic organic compound with the chemical formula C13H17N5O2 and a molecular weight of 275.31 g/mol .[1] It is identified by the CAS number 19970-45-7.[1][2][3]

| Property | Value | Reference |

| CAS Number | 19970-45-7 | [2] |

| Synonyms | SJ403, SJ-403, SJ 403 | |

| Molecular Formula | C13H17N5O2 | |

| Molecular Weight | 275.31 | |

| IUPAC Name | 8-Ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

| SMILES | O=C(N1C)N(C)C2=C(N3C(N(CC)C(C)=C3C)=N2)C1=O | |

| Appearance | Solid |

Mechanism of Action

This compound functions as a direct inhibitor of the cyclin-dependent kinase inhibitor protein p27Kip1 (p27). p27 is an intrinsically disordered protein that plays a crucial role in regulating the cell cycle by binding to and inhibiting the activity of cyclin-dependent kinase 2 (Cdk2)/cyclin A complexes.

The kinase inhibitory domain (KID) of p27 is responsible for its interaction with and inhibition of Cdk2/cyclin A. This compound exhibits high specificity for the D2 subdomain within the p27-KID. By binding to this specific region, this compound displaces the p27-D2 subdomain from the Cdk2/cyclin A complex. This displacement partially restores the kinase activity of Cdk2, thereby modulating the regulatory function of p27 on the cell cycle. This mechanism provides a proof-of-principle for the therapeutic strategy of targeting disordered protein states to modulate their function.

Quantitative Data

The binding affinity of this compound to its target has been quantified, providing key insights into its potency.

| Parameter | Value | Target | Method | Reference |

| Dissociation Constant (Kd) | 2.2 mM | p27-KID D2 subdomain | 2D 1H-15N HSQC NMR Titration |

Signaling Pathway and Experimental Workflow

p27Kip1 Signaling Pathway

The following diagram illustrates the canonical p27Kip1 signaling pathway and the mechanism of action of this compound. Under normal conditions, p27 binds to the Cdk2/cyclin A complex, inhibiting its kinase activity and thus preventing cell cycle progression. This compound disrupts this interaction, leading to the reactivation of Cdk2/cyclin A.

References

Unveiling the Interaction: A Technical Guide to the Binding Affinity of SJ572403 with p27Kip1

For the attention of Researchers, Scientists, and Drug Development Professionals, this technical guide provides an in-depth analysis of the binding affinity and mechanism of action of the small molecule SJ572403 with the intrinsically disordered protein p27Kip1 (p27).

This document outlines the quantitative binding parameters, detailed experimental methodologies for key assays, and visual representations of the associated molecular interactions and experimental workflows. The objective is to furnish a comprehensive resource for understanding and potentially advancing the therapeutic targeting of p27.

Executive Summary

This compound has been identified as a small molecule capable of binding to the kinase inhibitory domain (KID) of p27Kip1. This interaction is characterized by a low millimolar dissociation constant, indicating a weak but specific binding. The primary mechanism of action of this compound involves the sequestration of p27, leading to its displacement from the Cyclin-dependent kinase 2 (Cdk2)/cyclin A complex. This displacement partially restores the kinase activity of Cdk2, suggesting a novel therapeutic strategy for cancers where p27 function is dysregulated. This guide synthesizes the available data on this interaction, offering a foundational understanding for further research and development.

Quantitative Binding Data

The binding affinity of this compound for p27Kip1 and its effect on the p27-Cdk2/cyclin A complex have been quantified using biophysical techniques. The key quantitative parameters are summarized in the table below for clear comparison.

| Interaction | Parameter | Value | Experimental Method |

| This compound with p27-KID | Dissociation Constant (Kd) | 2.2 ± 0.3 mM | 2D 1H-15N HSQC NMR Titration |

| This compound displacing p27-D2 from Cdk2/cyclin A | Half-maximal inhibitory concentration (IC50) | 475 ± 67 µM | Fluorescence Anisotropy |

Signaling Pathway and Mechanism of Action

p27Kip1 is a critical regulator of the cell cycle, primarily by inhibiting the activity of cyclin-Cdk complexes, thereby preventing cell cycle progression.[1][2] The N-terminal kinase inhibitory domain (p27-KID) of p27 is intrinsically disordered but folds upon binding to the Cdk2/cyclin A complex, effectively inactivating the kinase.

This compound interacts with the D2 sub-domain of p27-KID. This binding event sequesters p27 in a conformation that is incompatible with its binding to the Cdk2/cyclin A complex. Consequently, this compound actively displaces p27 from the kinase complex, leading to a partial restoration of Cdk2 kinase activity. This mechanism provides a proof-of-principle for inhibiting the function of a disordered protein with a small molecule.

References

Methodological & Application

Application Notes and Protocols for SJ572403 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ572403 is a small molecule inhibitor that targets the disordered protein p27Kip1 (p27), a critical regulator of the cell cycle.[1] p27 functions by binding to and inhibiting the activity of cyclin-dependent kinase 2 (Cdk2)/cyclin A complexes, thereby halting cell cycle progression at the G1 phase.[1][2][3][4] In many forms of cancer, the function of p27 is dysregulated, leading to uncontrolled cell proliferation. This compound has been shown to bind to the kinase inhibitory domain (KID) of p27, displacing it from the Cdk2/cyclin A complex and restoring its kinase activity. This mechanism suggests that this compound could be a valuable tool for studying the role of the p27-Cdk2/cyclin A signaling axis in cancer and other diseases. Additionally, p27 plays a role in maintaining the post-mitotic state of sensory epithelial cells in the inner ear, and its inhibition could promote regeneration.

These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound on cell viability, apoptosis, and the p27 signaling pathway.

Mechanism of Action: p27-Cdk2/Cyclin A Signaling Pathway

This compound interacts with the kinase-inhibitory domain of p27 (p27-KID), leading to its dissociation from the Cdk2/cyclin A complex. This restores the kinase activity of Cdk2/cyclin A, allowing for the phosphorylation of downstream targets and promoting cell cycle progression.

References

Application Notes and Protocols: SJ572403 in Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ572403 is a novel small molecule inhibitor of the cyclin-dependent kinase (CDK) inhibitor protein p27Kip1. In the context of prostate cancer, the dysregulation of cell cycle control is a fundamental hallmark of tumorigenesis and progression. The protein p27Kip1 is a critical negative regulator of the cell cycle, and its loss of function is strongly correlated with poor prognosis and increased tumor aggressiveness in prostate cancer.[1][2][3] Reduced levels of p27Kip1 lead to uncontrolled proliferation of cancer cells.[1][3] this compound presents a promising tool for investigating the therapeutic potential of targeting the p27Kip1 signaling pathway in prostate cancer. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro prostate cancer research.

Mechanism of Action

This compound functions by directly binding to the kinase inhibitory domain (KID) of p27Kip1. This interaction sequesters p27Kip1, preventing it from binding to and inhibiting Cyclin-CDK complexes, primarily Cyclin E-CDK2. By inhibiting the inhibitor, this compound effectively leads to the activation of CDK2, which in turn promotes cell cycle progression from the G1 to the S phase. In cancer cells where p27Kip1 may be acting as a tumor suppressor by inducing cell cycle arrest, the application of this compound can be used to probe the consequences of reactivating the cell cycle machinery.

Signaling Pathway

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound from preclinical studies.

| Parameter | Value | Method | Source |

| Binding Affinity (Kd) | 2.2 ± 0.3 mM | 2D 1H-15N HSQC NMR Titration | |

| Target | p27Kip1 Kinase Inhibitory Domain (KID) | NMR Spectroscopy | |

| Effect on CDK2 Activity | Partial restoration of Cdk2 kinase activity | In vitro Kinase Assay |

Experimental Protocols

Protocol 1: In Vitro Binding Assay using Fluorescence Anisotropy

This protocol is designed to confirm the interaction of this compound with p27Kip1 and its ability to displace p27Kip1 from the Cyclin E/CDK2 complex.

Materials:

-

Purified recombinant human p27Kip1 protein (full-length or KID domain)

-

Purified recombinant human Cyclin E/CDK2 complex

-

Fluorescently labeled p27Kip1 peptide (e.g., with FITC or another suitable fluorophore)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare Reagents:

-

Dilute the fluorescently labeled p27Kip1 peptide in the assay buffer to a final concentration of 10-20 nM.

-

Prepare a serial dilution of unlabeled p27Kip1 (for competition assay) and this compound in the assay buffer.

-

Prepare the Cyclin E/CDK2 complex at a concentration that gives a significant increase in anisotropy upon binding to the labeled p27Kip1 peptide (to be determined empirically, typically in the nM range).

-

-

Binding Assay:

-

In a 96-well or 384-well black plate, add the fluorescently labeled p27Kip1 peptide.

-

Add the Cyclin E/CDK2 complex to all wells except the "peptide only" control.

-

Add increasing concentrations of this compound or unlabeled p27Kip1 (for competition) to the respective wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence anisotropy using a microplate reader.

-

-

Data Analysis:

-

Calculate the change in anisotropy as a function of the this compound concentration.

-

Determine the IC50 value for the displacement of the fluorescently labeled p27Kip1 peptide.

-

Protocol 2: Cell Proliferation Assay (MTS/MTT)

This protocol assesses the effect of this compound on the proliferation of prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTS or MTT reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well.

-

Allow the cells to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for 24, 48, or 72 hours.

-

-

Measurement:

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value of this compound for each cell line and time point.

-

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

This protocol is used to determine the effect of this compound on the levels of key cell cycle regulatory proteins.

Materials:

-

Prostate cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p27Kip1, Cyclin E, CDK2, phospho-Rb, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat prostate cancer cells with this compound at various concentrations for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to the loading control.

-

Analyze the changes in protein expression in response to this compound treatment.

-

Experimental Workflow

Conclusion

This compound represents a valuable research tool for investigating the role of the p27Kip1 pathway in prostate cancer. The provided protocols offer a starting point for researchers to explore the effects of this p27Kip1 inhibitor on prostate cancer cell proliferation, cell cycle progression, and the underlying molecular mechanisms. Further studies are warranted to fully elucidate the therapeutic potential of targeting p27Kip1 in prostate cancer.

References

- 1. Discovery of Small Molecules that Inhibit the Disordered Protein, p27Kip1 (Journal Article) | OSTI.GOV [osti.gov]

- 2. Identification of small molecule inhibitors of p27Kip1 ubiquitination by high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of small molecule inhibitors of p27(Kip1) ubiquitination by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

SJ572403 solubility in DMSO for stock solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ572403 is a small molecule inhibitor of the intrinsically disordered protein p27Kip1 (also known as cyclin-dependent kinase inhibitor 1B or CDKN1B).[1] p27Kip1 is a critical regulator of cell cycle progression, primarily acting by inhibiting the activity of cyclin-dependent kinase 2 (Cdk2)/cyclin E and Cdk2/cyclin A complexes.[1][2][3] Dysregulation of p27Kip1 is frequently observed in various human cancers. This compound has been shown to have a high specificity for certain regions within the D2 subdomain of p27-KID.[1] The primary mechanism of action for this compound is the displacement of the D2 subdomain of p27 (p27-D2) from the Cdk2/cyclin A complex. This action partially restores the kinase activity of Cdk2, thereby promoting cell cycle progression. These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO, its application in relevant in vitro assays, and an overview of the targeted signaling pathway.